molecular formula C5HBr2FO2S B8176105 4,5-Dibromo-3-fluorothiophene-2-carboxylic acid

4,5-Dibromo-3-fluorothiophene-2-carboxylic acid

Cat. No.: B8176105
M. Wt: 303.93 g/mol
InChI Key: JAARIXSMRWKNFX-UHFFFAOYSA-N
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Description

4,5-Dibromo-3-fluorothiophene-2-carboxylic acid is a complex chemical compound characterized by a five-membered aromatic ring known as thiophene. This ring structure contains one sulfur atom and four carbon atoms. The compound has two bromine atoms attached at positions 4 and 5 of the thiophene ring, a fluorine atom at position 3, and a carboxylic acid group (COOH) at position 2, which gives the molecule its acidic properties.

Preparation Methods

The synthesis of 4,5-Dibromo-3-fluorothiophene-2-carboxylic acid typically involves the modification of existing thiophene derivatives through a series of reactions such as halogenation and functional group modification

Chemical Reactions Analysis

4,5-Dibromo-3-fluorothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Decarboxylation: The carboxylic acid group can undergo decarboxylation under specific conditions, leading to the formation of 4,5-dibromo-3-fluorothiophenethiol.

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are limited.

Common reagents used in these reactions include halogenating agents, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5-Dibromo-3-fluorothiophene-2-carboxylic acid has several scientific research applications:

    Organic Electronics: Thiophene-based molecules are valuable in organic electronics due to their interesting electronic properties.

    Medicinal Chemistry: Fluorine substitution is a common strategy in medicinal chemistry to modulate the properties of drug molecules.

    Material Science: Functionalized thiophene derivatives are explored in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-3-fluorothiophene-2-carboxylic acid is not well-documented its effects are likely related to its ability to participate in various chemical reactions due to the presence of bromine, fluorine, and carboxylic acid groups

Comparison with Similar Compounds

4,5-Dibromo-3-fluorothiophene-2-carboxylic acid can be compared with other similar thiophene derivatives, such as:

    4-Bromo-3-fluorothiophene-2-carboxylic acid: Lacks one bromine atom compared to this compound.

    3-Fluorothiophene-2-carboxylic acid: Lacks both bromine atoms.

    4,5-Dibromothiophene-2-carboxylic acid: Lacks the fluorine atom.

The uniqueness of this compound lies in the combination of bromine and fluorine atoms, which can significantly influence its electronic properties and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4,5-dibromo-3-fluorothiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBr2FO2S/c6-1-2(8)3(5(9)10)11-4(1)7/h(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAARIXSMRWKNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=C1Br)Br)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBr2FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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